Unique Solid-State Halogen Bonding: 6-Br···O Interaction vs. 5-Br Absence
In the crystal structure of 5,6-dibromoisatin, the bromine atom at the 6-position forms a specific intermolecular Br···O close contact of 2.9409 (3) Å. This interaction is absent for the bromine at the 5-position in the same molecule and was also not observed in the structure of the mono-halogenated analog 5-bromoisatin [1]. In contrast, the 6-bromoisatin comparator also exhibits this Br···O interaction, but lacks the additional 5-position bromine, altering the overall hydrogen-bonding network [1].
| Evidence Dimension | Intermolecular Br···O halogen bond distance |
|---|---|
| Target Compound Data | Br2···O2 = 2.9409 (3) Å (for 6-Br); Br1 (5-position) no Br···O interaction |
| Comparator Or Baseline | 5-bromoisatin: no Br···O interaction; 6-bromoisatin: exhibits Br···O interaction; 5,7-dibromoisatin: no data available for direct comparison |
| Quantified Difference | The presence of the 6-Br interaction is selective and not replicated by the 5-Br substituent. |
| Conditions | Single-crystal X-ray diffraction at 150 K; C8H3Br2NO2 |
Why This Matters
This specific halogen bond motif is crucial for crystal engineering applications and can influence the compound's solid-state stability and formulation, a property not achievable with 5-bromoisatin or 5,7-dibromoisatin.
- [1] Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione. IUCrData, 2(3), x170370. https://doi.org/10.1107/S2414314617003708 View Source
